N-(2,6-dimethylphenyl)-2-phenoxyacetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.125928785 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(2,6-dimethylphenyl)-2-phenoxyacetamide, also known as 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semi-carbazone, is reported to block the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This suggests that its primary targets are likely the cellular mechanisms involved in endosomal trafficking pathways .
Mode of Action
The compound interacts with its targets by inhibiting the process of endosomal trafficking, which is a common mechanism of cellular entry for many toxins and viruses . By blocking this process, the compound prevents these harmful agents from gaining access to the host-cell cytosol .
Biochemical Pathways
Given its mode of action, it is likely that it impacts the pathways involved in endosomal trafficking and the entry of toxins and viruses into cells .
Pharmacokinetics
Related compounds such as n-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (d2624) have been studied in rats and humans . D2624 was found to be well absorbed (93%), but underwent extensive first-pass metabolism in the rat, resulting in 5.3% bioavailability . Similar behavior might be expected for this compound, but further studies are needed to confirm this.
Result of Action
The primary result of the action of this compound is the inhibition of the entry of acid-dependent bacterial toxins and viruses into mammalian cells . This can potentially prevent the harmful effects of these agents on the host cells.
Safety and Hazards
Future Directions
The development of new compounds and the exploration of their potential applications is an ongoing area of research. For instance, “N-2,5-Dimethylphenylthioureido Acid Derivatives” are being explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-6-8-13(2)16(12)17-15(18)11-19-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTXAZQNHSFZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354082 |
Source
|
Record name | Acetamide, N-(2,6-dimethylphenyl)-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34743-29-8 |
Source
|
Record name | Acetamide, N-(2,6-dimethylphenyl)-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-DIMETHYL-PHENYL)-2-PHENOXY-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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